1-Bromo-2-methyl-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKTZQGAWXNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379624 | |

| Record name | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69902-83-6 | |

| Record name | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-2-methyl-3-(trifluoromethyl)benzene chemical properties

An In-depth Technical Guide to 1-Bromo-2-methyl-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 69902-83-6), a key halogenated aromatic intermediate. The document is structured to deliver critical insights for researchers, medicinal chemists, and process development scientists. It delves into the compound's core physicochemical properties, spectroscopic profile, and synthetic pathways. A significant focus is placed on its chemical reactivity and utility as a building block in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are provided, alongside mechanistic diagrams. Safety, handling, and applications in drug discovery and materials science are also discussed, grounding the scientific data in practical, real-world context.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound featuring a bromine atom, a methyl group, and a trifluoromethyl group. This unique substitution pattern makes it a valuable and versatile intermediate in the synthesis of complex organic molecules. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the steric and electronic influence of the adjacent methyl and bromo groups, defines its chemical behavior.

Chemical Structure and Identifiers

The structural arrangement of the substituents on the benzene ring is critical to the molecule's reactivity.

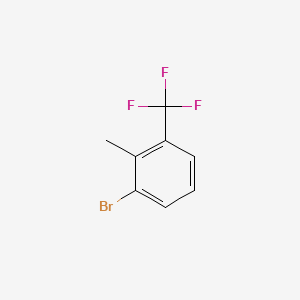

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The compound's properties are summarized in the table below. It exists as a liquid at room temperature.[1]

| Property | Value | Source |

| CAS Number | 69902-83-6 | [1][2] |

| Molecular Formula | C₈H₆BrF₃ | [2] |

| Molecular Weight | 239.03 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Bromo-2-methylbenzotrifluoride, 2-Bromo-6-trifluoromethyltoluene | [2] |

| Physical Form | Liquid | [1] |

| InChI Key | OYFKTZQGAWXNTI-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C=CC=C1Br)C(F)(F)F | [2] |

Spectroscopic Data

Definitive structural confirmation and purity assessment rely on standard spectroscopic techniques. While raw spectra are not presented here, data is available through various public and commercial databases.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information on the proton and carbon environments, confirming the substitution pattern.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight (239.03 g/mol ) and characteristic isotopic pattern of bromine.[3]

-

Infrared (IR) Spectroscopy: FTIR analysis reveals characteristic vibrational frequencies for C-H (aromatic and methyl), C-F (trifluoromethyl), and C-Br bonds.[3]

Synthesis and Manufacturing

While multiple synthetic routes are conceivable, a common and logical approach involves the selective electrophilic bromination of a suitable precursor, 2-methyl-1-(trifluoromethyl)benzene. The directing effects of the substituents are paramount in achieving the desired regioselectivity. The methyl group is an ortho-, para-director, while the strongly deactivating trifluoromethyl group is a meta-director.[4] Bromination at the position ortho to the methyl group and meta to the trifluoromethyl group is electronically favored.

Caption: Plausible synthetic workflow for this compound.

Representative Synthetic Protocol: Electrophilic Bromination

This protocol describes a representative method based on established principles for aromatic bromination.[5][6]

Disclaimer: This is a hypothetical protocol and must be adapted and optimized under controlled laboratory conditions by trained professionals.

-

Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 2-methyl-1-(trifluoromethyl)benzene (1.0 eq) and a suitable inert solvent (e.g., dichloromethane).

-

Inerting: Purge the reactor with dry nitrogen and cool the mixture to 0-5 °C using a circulating chiller.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.5-1.0 eq) to the stirred solution, maintaining the internal temperature below 10 °C.

-

Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 1-2 hours. The use of a Br+ releasing agent like NBS is often preferred to elemental bromine to enhance selectivity and yield.[7]

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

-

Quenching: Slowly pour the reaction mixture into a separate vessel containing ice-cold water and a reducing agent (e.g., aqueous sodium bisulfite) to quench excess bromine.

-

Workup: Separate the organic layer. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in drug development lies in its function as an aryl halide building block for carbon-carbon and carbon-nitrogen bond formation. Palladium-catalyzed cross-coupling reactions are the cornerstone of its application.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling the aryl bromide with an organoboron compound.[8] This reaction is fundamental for constructing biaryl scaffolds prevalent in pharmaceuticals.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

-

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[9]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Water or 1,4-Dioxane/Water.[9]

-

Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) for 4-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the biaryl product.

Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination provides a powerful method for C-N bond formation.[10] This reaction is crucial for introducing amine functionalities, which are ubiquitous in bioactive molecules.[10][11]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[10][11]

-

Reactor Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or t-BuXPhos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq).[12]

-

Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat the mixture (e.g., 80-110 °C) with stirring for 4-24 hours, monitoring by an appropriate chromatographic method.

-

Workup: After cooling to room temperature, quench the reaction by adding water or saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate or ether).

-

Purification: Filter the mixture through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product via flash chromatography.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][13]

-

Signal Word: Warning.[1]

-

Pictogram: GHS07 (Exclamation Mark).[1]

-

Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][14]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[15]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[16]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Applications in Research and Development

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry. It often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[17] The presence of the methyl group provides an additional steric and electronic handle for tuning molecular properties.

Therefore, this compound serves as a critical starting material for:

-

Pharmaceuticals: Synthesis of active pharmaceutical ingredients (APIs) targeting a wide range of diseases. The biaryl and aryl-amine structures derived from it are common pharmacophores.

-

Agrochemicals: Development of new herbicides, pesticides, and fungicides where the trifluoromethylphenyl group can impart desired biological activity.

-

Materials Science: Creation of organic light-emitting diodes (OLEDs), polymers, and liquid crystals, where the specific electronic and physical properties of the substituted aromatic ring can be exploited.

Conclusion

This compound is a high-value chemical intermediate with well-defined physical and chemical properties. Its primary role as a substrate in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for synthetic chemists in academia and industry. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables its effective use in the rational design and synthesis of novel, high-performance molecules for a variety of advanced applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [2]

-

Sigma-Aldrich. This compound. Merck KGaA. [1]

-

CymitQuimica. 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene Safety Data Sheet. CymitQuimica. [15]

-

PubChem. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [3]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-2-(trifluoromethyl)- (CAS 392-83-6). Cheméo. [18]

-

BenchChem. 1-Bromo-3-nitro-2-(trifluoromethyl)benzene. BenchChem. [17]

-

Sigma-Aldrich. Safety Data Sheet. Merck KGaA.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. University of California, Davis. [11]

-

PubChem. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [13]

-

NIST. Benzene, 1-bromo-2-(trifluoromethyl)-. National Institute of Standards and Technology. [19]

-

Thermo Fisher Scientific. Safety Data Sheet: 1-Bromo-3-(trifluoromethoxy)benzene. Thermo Fisher Scientific. [16]

-

Sigma-Aldrich. Safety Data Sheet. Merck KGaA. [20]

-

Synquest Labs. 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene Safety Data Sheet. Synquest Labs. [14]

-

Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. [10]

-

NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. National Institute of Standards and Technology. [21]

-

Google Patents. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. [5]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [22]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [23]

-

National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [12]

-

Google Patents. EP2266961B1 - Process for the synthesis of organic compounds. [6]

-

Google Patents. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. [7]

-

BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-3-(difluoromethoxy)benzene. BenchChem. [8]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [24]

-

ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [9]

-

MSU Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. [4]

Sources

- 1. This compound | 69902-83-6 [sigmaaldrich.com]

- 2. This compound | C8H6BrF3 | CID 2775634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 6. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 7. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 22754141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. Benzene, 1-bromo-2-(trifluoromethyl)- (CAS 392-83-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 19. Benzene, 1-bromo-2-(trifluoromethyl)- [webbook.nist.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. youtube.com [youtube.com]

- 24. youtube.com [youtube.com]

1-Bromo-2-methyl-3-(trifluoromethyl)benzene CAS number 69902-83-6

An In-Depth Technical Guide to 1-Bromo-2-methyl-3-(trifluoromethyl)benzene (CAS 69902-83-6): Properties, Synthesis, and Synthetic Potential

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a halogenated aromatic compound whose strategic importance lies in the unique interplay of its three substituents. The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, is highly sought after in pharmaceutical and agrochemical design for its ability to enhance metabolic stability, lipophilicity, and binding affinity. The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, while the adjacent methyl group provides steric and electronic influence. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a proposed synthetic route with mechanistic rationale, its potential applications in synthetic chemistry, and essential safety protocols.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of this compound are crucial for its handling, reaction setup, and purification.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 69902-83-6 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrF₃ | [1][3] |

| Molecular Weight | 239.03 g/mol | [3] |

| Physical Form | Liquid | [1] |

| Boiling Point | 179.3 °C at 760 mmHg | [1] |

| Purity | ≥98% (Typical) | |

| Solubility | Not miscible or difficult to mix in water | [1] |

| Storage Temperature | Room Temperature | [1] |

| XLogP3 | 3.9 | [1][3] |

Predicted Spectroscopic Signatures

While specific spectra for this compound are not widely published, its structure allows for predictable characterization by standard spectroscopic methods:

-

¹H NMR: The spectrum should feature three distinct signals in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the three protons on the benzene ring, each showing coupling to the others. A singlet in the aliphatic region (approx. 2.4-2.6 ppm) would correspond to the three protons of the methyl group.

-

¹³C NMR: Eight distinct signals are expected. The carbon atom attached to the trifluoromethyl group will appear as a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms are chemically equivalent.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis Pathway and Mechanistic Considerations

Proposed Reaction: Electrophilic Bromination

The proposed synthesis involves the direct bromination of 1-methyl-2-(trifluoromethyl)benzene. The key to this reaction is understanding the directing effects of the existing substituents.

-

Methyl (-CH₃) Group: An activating, ortho-, para- directing group.

-

Trifluoromethyl (-CF₃) Group: A strongly deactivating, meta- directing group.

The positions ortho and para to the methyl group are C3, C5, and C6. The position meta to the trifluoromethyl group is C5. The C3 position is sterically hindered by the adjacent methyl and trifluoromethyl groups. Therefore, substitution is most likely to occur at the C5 position, which is para to the methyl group and meta to the trifluoromethyl group, or the C3 position. The title compound is the result of substitution at the C3 position, which can be achieved under forcing conditions or with specific catalysts that favor this less electronically favored but possible isomer.

Caption: Proposed synthesis of the target compound via electrophilic bromination.

Hypothetical Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard methods for the bromination of deactivated aromatic rings.[5][6][7]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-methyl-2-(trifluoromethyl)benzene (1.0 eq).

-

Solvent and Catalyst: Add a suitable solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (e.g., 0.5-1.0 eq) as a catalyst.

-

Brominating Agent Addition: Dissolve N-bromosuccinimide (NBS) (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, quench the reaction by slowly pouring the mixture into a beaker of ice-cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Applications in Drug Development

The primary synthetic utility of this compound stems from the reactivity of its bromine substituent, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for constructing complex molecular architectures.

Key Potential Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for synthesizing a vast number of bioactive molecules.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, creating rigid linkers or precursors for further functionalization.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Caption: Synthetic utility in a representative drug discovery workflow.

Representative Experimental Protocol: Suzuki Coupling

This protocol describes a general procedure for using the title compound in a Suzuki cross-coupling reaction.

-

Reagent Preparation: In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, or until TLC/LC-MS analysis indicates completion.

-

Cooling and Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction and Washing: Separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired biaryl compound.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.[3]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Pictogram |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its trifluoromethyl group offers desirable physicochemical properties for bioactive molecules, while the bromo-substituent provides a reliable anchor point for constructing molecular complexity via cross-coupling chemistry. This guide provides the foundational knowledge—from physical properties and a rational synthetic approach to key applications and safety measures—required for its effective and safe utilization in advanced research and development settings.

References

- Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)benzene: Properties and Applications. Vertex AI Search Grounding Service.

- This compound. Sigma-Aldrich.

- 69902-83-6 | this compound. AA Blocks.

- This compound. ACUBIOCHEM.

- This compound | C8H6BrF3 | CID 2775634. PubChem.

- CAS NO. 69902-83-6 | this compound. Arctom.

- 1-Bromo-3-nitro-2-(trifluoromethyl)benzene. Benchchem.

- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- Process for the synthesis of organic compounds.

Sources

- 1. aablocks.com [aablocks.com]

- 2. acubiochem.com [acubiochem.com]

- 3. This compound | C8H6BrF3 | CID 2775634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 7. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Bromo-2-methyl-3-(trifluoromethyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

1-Bromo-2-methyl-3-(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a trifluoromethyl group on a benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of the trifluoromethyl moiety is particularly noteworthy, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its emerging role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Bromo-6-(trifluoromethyl)toluene, 3-Bromo-2-methylbenzotrifluoride | [3] |

| CAS Number | 69902-83-6 | [4] |

| Molecular Formula | C₈H₆BrF₃ | [4] |

| Molecular Weight | 239.03 g/mol | [4] |

| Physical Form | Liquid | [5] |

| Boiling Point | 179.3 °C at 760 mmHg | [6] |

| Melting Point | -18 °C | [6] |

| Density | 1.538 g/mL at 25 °C | [6] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [6] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the principles of electrophilic aromatic substitution and Sandmeyer reactions.

Synthetic Pathways

A plausible and commonly employed method for the synthesis of this compound is the electrophilic bromination of 2-methyl-1-(trifluoromethyl)benzene. In this reaction, the directing effects of the existing substituents on the aromatic ring are of paramount importance. The methyl group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director.[7] The interplay of these electronic effects will govern the regioselectivity of the bromination.

Another viable synthetic route is the Sandmeyer reaction , which involves the diazotization of 2-methyl-3-(trifluoromethyl)aniline, followed by treatment with a copper(I) bromide salt.[3] This method is particularly useful for introducing a bromine atom to a specific position on an aromatic ring.[3]

Caption: Synthetic routes to this compound.

Reactivity Profile

The reactivity of this compound is characterized by the distinct functionalities present on the benzene ring. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group, being strongly electron-withdrawing, influences the electronic properties of the aromatic ring, affecting its reactivity in further substitution reactions.

The Role of the Trifluoromethyl Group in Drug Design

The incorporation of a trifluoromethyl group into drug candidates is a widely utilized strategy in medicinal chemistry to enhance their pharmacological profiles.[1][2][3]

-

Metabolic Stability : The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased half-life and improved bioavailability of a drug.

-

Lipophilicity : The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.

-

Binding Affinity : The electronic and steric properties of the trifluoromethyl group can lead to stronger and more specific interactions with the target protein, thereby improving the potency of the drug.

Caption: Impact of the trifluoromethyl group on drug properties.

Spectroscopic Data

-

¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region (around 2.5 ppm) for the methyl group protons.

-

¹³C NMR : The carbon NMR spectrum will display eight distinct signals: six for the aromatic carbons and one for the methyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR : The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).

Applications in Drug Discovery and Agrochemicals

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its utility is highlighted in several patents for the preparation of compounds with potential therapeutic or agrochemical applications. For instance, this compound is a precursor in the synthesis of novel herbicides and insecticides, where the trifluoromethyl group contributes to the potency and metabolic stability of the final product. In the pharmaceutical arena, it is employed in the synthesis of modulators of various enzymes and receptors, demonstrating its value in the development of new treatments for a range of diseases.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure based on electrophilic bromination is provided below for illustrative purposes. Note: This is a generalized protocol and requires optimization and adherence to all safety precautions.

Synthesis of this compound via Electrophilic Bromination

-

Reaction Setup : To a solution of 2-methyl-1-(trifluoromethyl)benzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Addition of Bromine : Cool the mixture in an ice bath and slowly add a stoichiometric amount of bromine (Br₂) dropwise from the dropping funnel.

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extraction : Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its unique combination of reactive sites and the presence of the influential trifluoromethyl group provides chemists with a powerful tool for molecular design and optimization. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel and impactful biologically active molecules.

References

- BenchChem. (n.d.). Role of trifluoromethyl groups in medicinal chemistry and drug design.

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Retrieved from a reliable chemical supplier's technical portal.

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link].

- OpenOChem Learn. (n.d.). Sandmeyer Reaction.

-

PubChem. (n.d.). This compound. Retrieved from [Link].

-

AA Blocks. (n.d.). This compound. Retrieved from [Link].

- Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.

- OpenStax. (2023).

- OpenStax. (2023). 15.

Sources

- 1. rsc.org [rsc.org]

- 2. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 3. acubiochem.com [acubiochem.com]

- 4. This compound | C8H6BrF3 | CID 2775634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 69902-83-6 [sigmaaldrich.com]

- 6. aablocks.com [aablocks.com]

- 7. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

1-Bromo-2-methyl-3-(trifluoromethyl)benzene structure and synthesis

An In-depth Technical Guide to 1-Bromo-2-methyl-3-(trifluoromethyl)benzene: Structure, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development and materials science. Its unique trifunctional substitution pattern, featuring a bromine atom, a methyl group, and a trifluoromethyl (-CF₃) group, makes it a versatile synthetic intermediate. The presence of the trifluoromethyl group is particularly notable, as its incorporation into organic molecules is a key strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The bromine atom provides a reactive site, a "synthetic handle," for further molecular elaboration through a variety of cross-coupling reactions. This guide provides a detailed overview of its structure, a robust protocol for its synthesis, and insights into its applications.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its handling, reactivity, and application. The molecule's formal IUPAC name is this compound, and its unique structure is registered under CAS Number 69902-83-6.[3]

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Mechanistic Rationale

-

Diazotization: The reaction of the primary amine with nitrous acid (formed in situ from sodium nitrite and a strong acid like HBr) generates a diazonium salt. This step must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose prematurely.

-

Sandmeyer Reaction: This stage is a radical-nucleophilic aromatic substitution (SRNAr). [4]The mechanism is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and liberates nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst. [4][5]

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sandmeyer bromination reactions and should be performed by trained personnel with appropriate safety precautions.

Materials and Reagents:

-

2-Methyl-3-(trifluoromethyl)aniline

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization of the Aniline:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Methyl-3-(trifluoromethyl)aniline (1.0 eq).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add hydrobromic acid (48%, ~4.0 eq) while maintaining the temperature between 0 and 5 °C. Stir until a homogeneous slurry is formed.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline mixture via the dropping funnel. Crucially, maintain the internal temperature below 5 °C to prevent the decomposition of the diazonium salt. The addition should take approximately 30 minutes.

-

After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes.

-

-

Sandmeyer Bromination:

-

In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~2.0 eq). Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution prepared in Stage 1 to the CuBr solution. Caution: Vigorous evolution of N₂ gas will occur. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The color of the mixture will typically change to a dark brown or black.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a pure liquid.

-

Applications in Drug Discovery and Chemical Synthesis

This compound is not an end-product but a valuable building block. Its utility stems from the distinct reactivity of its functional groups.

-

The Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl or ethyl group but with vastly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. In drug design, its incorporation can:

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. [2] * Increase Lipophilicity: This can improve a molecule's ability to cross cell membranes and enhance its bioavailability. [6] * Modulate Acidity/Basicity: The inductive effect of the -CF₃ group can significantly alter the pKa of nearby functional groups, which can be critical for optimizing binding to a biological target.

-

-

The Bromo Group as a Synthetic Handle: The carbon-bromine bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a wide array of transition-metal-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

This reactivity allows for the strategic and modular assembly of complex molecular architectures, making compounds like this compound essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. [7]For instance, related trifluoromethylated aromatic halides are key components in the synthesis of kinase inhibitors for oncology and agents targeting neurodegenerative diseases. [1][6]

References

- This compound - Sigma-Aldrich.

- This compound - ACUBIOCHEM.

- This compound | C8H6BrF3 | CID 2775634 - PubChem.

- Sandmeyer reaction - Wikipedia.

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.

- Sandmeyer Reaction Mechanism - BYJU'S.

- 2-Bromo-6-fluorobenzotrifluoride: A Versatile Building Block for Organic Synthesis - Autech.

- Application Notes and Protocols for 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene in Medicinal Chemistry - Benchchem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

Sources

A Technical Guide to the Spectral Analysis of 1-Bromo-2-methyl-3-(trifluoromethyl)benzene

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Aromatic compounds bearing both halogen and trifluoromethyl groups are of particular interest due to the unique physicochemical properties these functionalities impart, including enhanced metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical analysis of the spectral data for 1-Bromo-2-methyl-3-(trifluoromethyl)benzene (CAS: 69902-83-6), a compound representative of this important class of molecules.[2]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the expected spectral characteristics of this molecule. By synthesizing data from analogous compounds and foundational spectroscopic principles, we will explore the nuances of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral assignments and the logic of experimental design are emphasized to provide field-proven insights.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern of this compound dictates a distinct and predictable spectroscopic fingerprint. The interplay between the electron-donating methyl group and the electron-withdrawing bromo and trifluoromethyl groups creates a specific electronic environment that is reflected in the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Compound Details:

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 69902-83-6 | [2] |

| Molecular Formula | C₈H₆BrF₃ | [2] |

| Molecular Weight | 239.03 g/mol | [2] |

| Synonyms | 3-Bromo-2-methylbenzotrifluoride | [2] |

Below is the annotated structure of the molecule, which will be referenced throughout this guide.

Caption: Annotated structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the first-line technique for structural verification, providing information on the number, environment, and connectivity of hydrogen atoms. For this molecule, we expect to see signals corresponding to the three distinct aromatic protons and the single methyl group.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a clean vial.[2] CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual peak at ~7.26 ppm.[3]

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay is crucial for accurate integration if quantitation is needed.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

Predicted ¹H NMR Data and Interpretation

The chemical shifts are influenced by the electronic effects of the substituents. The trifluoromethyl group is strongly electron-withdrawing, deshielding nearby protons (shifting them downfield). The bromine atom is also electron-withdrawing, while the methyl group is weakly electron-donating.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.55 - 7.65 | Doublet (d) | 1H | H-6 | Deshielded by the adjacent bromine atom. |

| ~ 7.35 - 7.45 | Triplet (t) | 1H | H-5 | Coupled to both H-4 and H-6. |

| ~ 7.20 - 7.30 | Doublet (d) | 1H | H-4 | Influenced by the adjacent trifluoromethyl group. |

| ~ 2.40 - 2.50 | Singlet (s) | 3H | -CH₃ | Typical region for a methyl group attached to an aromatic ring. |

Interpretation Insights:

-

Aromatic Region (7.20-7.65 ppm): The three aromatic protons will appear as a complex multiplet system. H-6 is expected to be the most downfield due to the deshielding effect of the adjacent bromine. H-4 will also be downfield due to the influence of the ortho-CF₃ group. The central proton, H-5, will appear as a triplet due to coupling with its two neighbors.

-

Aliphatic Region (2.40-2.50 ppm): The methyl protons will appear as a sharp singlet as there are no adjacent protons to couple with. Its position is characteristic of a methyl group on a benzene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides a map of the carbon skeleton of the molecule. The spectrum for this compound will show eight distinct carbon signals: six for the aromatic ring and one each for the methyl and trifluoromethyl groups. A key feature will be the splitting of carbon signals due to coupling with fluorine atoms (J-coupling).[4]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (50-100 mg in ~0.7 mL of CDCl₃) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

-

Instrument Setup: The same spectrometer as for ¹H NMR is used. The experiment is run with proton decoupling to simplify the spectrum, resulting in singlets for each carbon (unless coupled to fluorine).

-

Acquisition Parameters:

-

Pulse Angle: 45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds. Quaternary carbons, like C-1, C-2, C-3, and the CF₃ carbon, have longer relaxation times and may require a longer delay for accurate observation.

-

Number of Scans: Typically 512 to 2048 scans are accumulated over 30-90 minutes.

-

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale |

| ~ 138 - 142 | Quartet (q), ²JCF ≈ 30-35 Hz | C-3 | Attached to the CF₃ group, showing characteristic quartet splitting. |

| ~ 135 - 139 | Singlet (s) | C-2 | Attached to the methyl group. |

| ~ 133 - 137 | Singlet (s) | C-6 | Aromatic CH. |

| ~ 130 - 133 | Singlet (s) | C-4 | Aromatic CH. |

| ~ 128 - 131 | Singlet (s) | C-5 | Aromatic CH. |

| ~ 122 - 126 | Quartet (q), ¹JCF ≈ 270-275 Hz | -CF₃ | The carbon of the trifluoromethyl group itself shows a large one-bond coupling to the three fluorine atoms.[5] |

| ~ 120 - 124 | Singlet (s) | C-1 | Attached to the bromine atom; its shift is influenced by the heavy atom effect. |

| ~ 18 - 22 | Singlet (s) | -CH₃ | Typical chemical shift for an aromatic methyl carbon. |

Interpretation Insights:

-

C-F Coupling: The most diagnostic signals are the two quartets arising from carbon-fluorine coupling. The carbon atom of the CF₃ group will appear as a quartet with a very large coupling constant (¹JCF ≈ 272 Hz). The aromatic carbon directly attached to the CF₃ group (C-3) will also be a quartet, but with a smaller two-bond coupling constant (²JCF ≈ 33 Hz).[4][5]

-

Quaternary Carbons: The signals for the substituted carbons (C-1, C-2, C-3) and the -CF₃ carbon will typically be of lower intensity compared to the protonated carbons (C-4, C-5, C-6) due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.[5]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly sensitive and informative technique. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it an excellent probe of the local electronic environment.[1]

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The spectrometer must be equipped with a fluorine probe or be tunable to the ¹⁹F frequency.

-

Standard: A common external standard is trifluoroacetic acid (TFA) or, more commonly, the instrument is referenced to a known frequency corresponding to CFCl₃ (δ = 0.00 ppm).[1]

-

Acquisition Parameters: The experiment is typically run without proton decoupling.

-

Number of Scans: 16-64 scans.

-

Predicted ¹⁹F NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ -60 to -64 | Singlet (s) | 3F | -CF₃ |

Interpretation Insights:

-

Chemical Shift: The chemical shift of the CF₃ group is sensitive to the electronic nature of the other substituents on the ring.[1] For a benzotrifluoride with both a methyl and a bromo substituent, the signal is expected in this upfield region. The absence of neighboring fluorine or hydrogen atoms within three bonds results in a singlet.

Caption: General workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly useful for identifying functional groups. The spectrum of this compound will be characterized by absorptions corresponding to aromatic C-H bonds, C-C ring vibrations, C-F bonds, and the methyl C-H bonds.

Experimental Protocol: IR Spectroscopy Acquisition

-

Sample Preparation: As the compound is a liquid at room temperature, the spectrum can be acquired directly as a thin film. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is recorded.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for sp² C-H bonds on a benzene ring. |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the methyl group. |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch | Multiple bands are expected in this region, characteristic of the benzene ring skeleton. |

| 1350 - 1100 | Very Strong | C-F Stretch | The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorption bands. This is often the most intense feature in the spectrum. |

| 1100 - 1000 | Strong | C-Br Stretch | Absorption due to the carbon-bromine bond. |

| 900 - 675 | Strong | Aromatic C-H Bend (out-of-plane) | The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, Electron Ionization (EI) is a standard technique that will yield the molecular ion and a series of fragment ions, helping to confirm the molecular weight and aspects of the structure.

Experimental Protocol: GC-MS Acquisition

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation from any impurities. A dilute solution in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC inlet.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), a process known as Electron Ionization (EI).

-

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The abundance of each ion is recorded, generating the mass spectrum.

Predicted Mass Spectrum Data and Interpretation

| m/z Value | Predicted Relative Abundance | Assignment | Rationale |

| 238 / 240 | Moderate | [M]⁺˙ / [M+2]⁺˙ | Molecular Ion Peak. The presence of a pair of peaks with nearly equal intensity, separated by 2 m/z units, is the classic isotopic signature for a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[6] |

| 219 / 221 | Low | [M - F]⁺ | Loss of a fluorine radical. |

| 159 | High | [M - Br]⁺ | Loss of the bromine radical (⁷⁹Br or ⁸¹Br, leading to peaks at m/z 159 and 161 respectively, though the 159 fragment is often cited). This is a common fragmentation pathway for bromo-aromatics. |

| 145 | Moderate | [M - Br - CH₂]⁺ or similar | Further fragmentation of the [M - Br]⁺ ion. |

| 91 | Moderate | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of toluene derivatives. |

| 69 | Strong | [CF₃]⁺ | The stable trifluoromethyl cation is a very common and often abundant fragment. |

Interpretation Insights:

-

Isotopic Pattern: The most critical diagnostic feature is the M/M+2 molecular ion cluster around m/z 238 and 240, which provides definitive evidence for the presence of one bromine atom.

-

Key Fragmentations: The loss of a bromine atom (m/z 159) and the presence of the trifluoromethyl cation (m/z 69) are highly characteristic fragmentation pathways that strongly support the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous path to its structural confirmation. The predicted data, derived from established principles and analysis of related structures, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, with C-F coupling serving as a key diagnostic tool. ¹⁹F NMR offers a simple yet powerful confirmation of the trifluoromethyl group's environment. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry validates the molecular weight and elemental composition through the characteristic bromine isotope pattern and predictable fragmentation. This guide provides the necessary technical details and interpretive logic to confidently characterize this and structurally related molecules, facilitating advancements in chemical research and development.

References

-

PubChem. 1-(Bromomethyl)-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook, SRD 69. [Link]

-

University of Colorado Boulder. NMR Spectrum Acquisition. Department of Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information for manuscript. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

PubChem. Benzene, 1-bromo-2-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

-

ResearchGate. In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 1-Bromo-2-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and intrinsic chemical properties of 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. Designed for the experienced scientific professional, this document moves beyond basic safety data to explain the causality behind handling recommendations, ensuring a self-validating system of laboratory safety and experimental integrity.

Compound Profile and Hazard Identification

This compound (CAS No: 69902-83-6) is a substituted aromatic compound increasingly utilized as a building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a methyl group, and a highly electron-withdrawing trifluoromethyl group, imparts specific reactivity that is valuable in complex organic synthesis.[1][2] However, these same structural features necessitate a thorough understanding of its potential hazards.

Physicochemical Properties

A comprehensive understanding of the compound's physical properties is the foundation of a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform appropriate handling and storage procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 239.03 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | Data for the specific isomer is limited. The isomer 1-(Bromomethyl)-3-(trifluoromethyl)benzene has a boiling point of 213.3 °C at 760 mmHg.[3] The isomer 2-Bromo-1-methyl-3-(trifluoromethyl)benzene has a predicted boiling point of 187.1 °C.[4] | [3][4] |

| Density | Data for the specific isomer is limited. The isomer 1-(Bromomethyl)-3-(trifluoromethyl)benzene has a density of 1.6 g/cm³.[3] The isomer 2-Bromo-1-methyl-3-(trifluoromethyl)benzene has a predicted density of 1.538 g/cm³.[4] | [3][4] |

| Solubility | Insoluble in water; soluble in common organic solvents.[4] | [4] |

GHS Hazard Classification and Toxicological Insights

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

The signal word for this compound is "Warning," and it is represented by the GHS07 pictogram (exclamation mark).

Mechanistic Insights into Irritation:

The irritant nature of halogenated aromatic hydrocarbons stems from their ability to interact with biological tissues.[5][6]

-

Skin Irritation: As lipophilic compounds, halogenated aromatics can penetrate the stratum corneum of the skin.[7] This can lead to the disruption of the lipid barrier, causing dryness, redness, and inflammation.[7] Furthermore, reactive halogenated compounds can act as haptens, potentially leading to allergic contact dermatitis in sensitized individuals.[8] The aryl hydrocarbon receptor (AHR), which is highly expressed in skin cells, is a key mediator of the toxic effects of halogenated aromatic hydrocarbons.[5] Activation of AHR can trigger a cascade of events, including oxidative stress and the production of pro-inflammatory cytokines, leading to skin inflammation.[5][9]

-

Eye Irritation: Direct contact with the eyes can cause significant irritation. The lipophilic nature of the compound can disrupt the tear film and damage the corneal epithelium.[10]

-

Respiratory Irritation: Inhalation of vapors can irritate the mucous membranes of the respiratory tract.[11] While specific data for this compound is scarce, related trifluoromethyl compounds are known to be respiratory irritants.[12]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount when handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering and Administrative Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[13]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

-

Designated Area: If feasible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification and Rationale |

| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing, such as when transferring large volumes.[13] |

| Skin Protection | A flame-resistant lab coat should be worn. Ensure that clothing fully covers the arms and legs.[13] |

| Hand Protection | Nitrile gloves are a common recommendation for handling halogenated organic compounds.[5] However, it is crucial to consult glove manufacturer's permeation and breakthrough time data for the specific chemical or a close structural analog.[14][15] For prolonged or immersive contact, consider double-gloving or using gloves with a higher level of chemical resistance, such as Viton® or laminate gloves. Always inspect gloves for any signs of degradation or damage before use. |

Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

General Handling

-

Avoid contact with skin, eyes, and clothing.[16]

-

Do not breathe vapors or mists.[16]

-

Wash hands thoroughly after handling.[16]

-

Keep away from heat, sparks, and open flames.[17]

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.[17]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[17]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[17]

-

Store in a locked cabinet or other secure location.

Experimental Workflow: A Practical Application

To illustrate the integration of these safety principles into practice, the following section details a generalized workflow for a common synthetic application, a Suzuki-Miyaura cross-coupling reaction.

Reaction Setup and Execution

Detailed Protocol:

-

Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).[18]

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[18]

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).[18] Then, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[18]

-

Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-90 °C) and stir vigorously.[18]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18]

Quenching Procedures

For reactions involving organometallic intermediates, such as Grignard reactions, a carefully controlled quenching procedure is critical.

Protocol for Quenching a Grignard Reaction:

-

Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.[19]

-

Quenching Solution: Prepare a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[19]

-

Slow Addition: Slowly and carefully add the reaction mixture to the cold NH₄Cl solution with vigorous stirring. This should be performed in a fume hood as gas evolution may occur.[20] Alternatively, for better control, the NH₄Cl solution can be added dropwise to the reaction mixture.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[19]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[16]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Spill Response

For a small spill:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[16]

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[18]

-

Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

For a large spill:

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's emergency response team and provide them with the details of the spill.[18]

Waste Disposal

All waste containing this compound, including reaction residues, contaminated absorbents, and rinsates, must be disposed of as hazardous waste.

-

Segregation: Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.[10][19] This is crucial as the disposal methods for these two types of waste are different and significantly impact disposal costs.

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name(s) of the contents.[13]

-

Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any amount of this chemical or its waste down the drain.[10]

Conclusion

This compound is a valuable synthetic intermediate whose safe and effective use hinges on a comprehensive understanding of its chemical properties and potential hazards. By integrating the principles of hazard identification, rigorous exposure control, and meticulous handling and disposal practices, researchers can confidently and safely leverage the synthetic utility of this compound. This guide serves as a foundational resource, but it is imperative that it is supplemented by a thorough review of the specific Safety Data Sheet for the compound and adherence to all institutional and regulatory safety protocols.

References

-

Chemsrc. (2025, August 20). 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Retrieved from [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

University of Illinois Division of Research Safety. Complicated Chemical Spills. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-BroMo-1-Methyl-3-(trifluoroMethyl)benzene. Retrieved from [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-2-(trifluoromethyl)- (CAS 392-83-6). Retrieved from [Link]

-

ResearchGate. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Retrieved from [Link]

- Jin, Y., et al. (2024). Effects and mechanisms of polycyclic aromatic hydrocarbons in inflammatory skin diseases. Frontiers in Immunology.

-

ResearchGate. (2021, January 1). Recent Development of Trifluoromethyl Reagents: A Review. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubMed. (1983). Allergic contact dermatitis due to highly reactive halogenated compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

University of British Columbia. Organic Solvent Waste Disposal. Retrieved from [Link]

-

PubMed. Toxicology of fluorine-containing monomers. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]

-

Organic Syntheses. Procedure for Bromination. Retrieved from [Link]

-

Duke University Safety. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Retrieved from [Link]

-

Vanderbilt University. Halogenated Solvents. Retrieved from [Link]

-

California Air Resources Board. SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. Retrieved from [Link]

-

Wikipedia. Volatile organic compound. Retrieved from [Link]

Sources

- 1. This compound | C8H6BrF3 | CID 2775634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS#:402-23-3 | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. Chloracne and Hyperpigmentation Caused by Exposure to Hazardous Aryl Hydrocarbon Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allergic contact dermatitis due to highly reactive halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. safety.duke.edu [safety.duke.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rose-hulman.edu [rose-hulman.edu]